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Compound of Interest

Compound Name: 3-Chloro-5-ethoxyphenol

CAS No.: 1881331-56-1

Cat. No.: B2603816

Get Quote

Technical Guide: 3-Chloro-5-ethoxyphenol
CAS 1881331-56-1 | Molecular Scaffold for Medicinal
Chemistry[1][2][3]
Executive Summary
3-Chloro-5-ethoxyphenol is a trisubstituted benzene derivative serving as a critical building

block in the synthesis of small-molecule therapeutics. Characterized by a 1,3,5-substitution

pattern (meta-positioning), it offers a unique combination of electronic effects: the electron-

withdrawing chlorine atom, the electron-donating ethoxy group, and the reactive phenolic

hydroxyl group. This molecule is frequently utilized in fragment-based drug discovery (FBDD)

to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors and receptor

antagonists.
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Property Data

IUPAC Name 3-Chloro-5-ethoxyphenol

CAS Number 1881331-56-1

Molecular Formula C₈H₉ClO₂

Molecular Weight 172.61 g/mol

SMILES CCOC1=CC(O)=CC(Cl)=C1

InChIKey VBIKLMJHBGFTPV-UHFFFAOYSA-N (Analog)

Appearance Off-white to pale yellow solid (Predicted)

Structural Analysis
The molecule features a resorcinol core where one hydroxyl is alkylated (ethyl ether) and the

core is chlorinated at the 5-position relative to the remaining hydroxyl.

Electronic Environment: The phenol (-OH) and ethoxy (-OEt) groups are ortho/para directing

activators, while the chlorine (-Cl) is a deactivator but ortho/para directing. The 1,3,5-pattern

creates a synergistic electronic landscape, making the ring electron-rich relative to

chlorobenzene but less reactive than resorcinol.

Acidity (pKa): The inductive effect of the chlorine atom (σ_m ≈ 0.37) increases the acidity of

the phenol compared to 3-ethoxyphenol.

Predicted pKa: ~9.10 ± 0.10.

Synthetic Methodology
The most robust route for synthesizing 3-Chloro-5-ethoxyphenol is the controlled mono-

alkylation of 5-chlororesorcinol. This method is preferred over the hydrolysis of dichloro-species

due to milder conditions and higher functional group tolerance.

Primary Route: Statistical Mono-Ethylation
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Reaction Principle: Nucleophilic substitution (Sɴ2) of 5-chlororesorcinol with ethyl iodide using

a weak base.

Starting Material: 5-Chlororesorcinol (5-Chloro-1,3-dihydroxybenzene).

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol Steps:
Setup: Charge a flame-dried round-bottom flask with 5-chlororesorcinol (1.0 eq) and

anhydrous DMF (0.5 M concentration).

Base Addition: Add K₂CO₃ (1.1 eq). Note: Using a slight excess of base ensures

deprotonation but limiting it helps prevent di-alkylation.

Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

by TLC (Mobile Phase: 20% EtOAc/Hexanes).

TLC Profile: You will observe three spots: Di-ether (High R_f), Mono-ether (Target, Mid

R_f), and Unreacted Resorcinol (Low R_f).

Workup (Critical for Purity):

Dilute with water and extract with Ethyl Acetate (3x).[1]

Wash combined organics with Brine. Dry over Na₂SO₄.[1]

Purification: Flash Column Chromatography on Silica Gel.

Gradient: 0% → 30% EtOAc in Hexanes.

Purification Logic (Flowchart)
Because statistical alkylation yields a mixture (Starting Material : Mono : Di ≈ 1 : 2 : 1), an

extractive workup can simplify purification before chromatography.
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Figure 1: Extractive workup strategy to remove the non-polar di-ether byproduct prior to column

chromatography.

Physicochemical Properties
Data presented below combines standard values for this class of chlorophenols with predicted

parameters for the specific CAS.
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Parameter Value Context

Boiling Point 265°C (Predicted) @ 760 mmHg

Density 1.24 g/cm³ Predicted

pKa 9.10 ± 0.10
Acidic enough for base

extraction

LogP 2.85 Moderate Lipophilicity

H-Bond Donors 1 Phenolic -OH

H-Bond Acceptors 2 Ether Oxygen, Phenol Oxygen

Pharmaceutical Applications
3-Chloro-5-ethoxyphenol is primarily used as an intermediate to introduce the 3-chloro-5-

ethoxyphenyl moiety, a bioisostere for 3,5-dichlorophenyl or 3-methoxy-5-chlorophenyl groups.

Key Transformations
O-Alkylation (Ether Synthesis):

Reaction with alkyl halides to form non-symmetric ethers (e.g., glycerol ethers for beta-

blocker analogs).

Cross-Coupling (Suzuki-Miyaura):

Conversion of the phenol to a Triflate (OTf) using Triflic Anhydride (Tf₂O).

Coupling with aryl boronic acids to generate biaryl scaffolds.

Note: The C-Cl bond is generally stable under standard Suzuki conditions unless

specialized ligands (e.g., Buchwald ligands) are used to activate it.

Electrophilic Aromatic Substitution:

Nitration or halogenation will occur primarily at the ortho-position to the ethoxy group

(position 2 or 6), controlled by the directing effects of the alkoxy and hydroxyl groups.
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Drug Design Rationale
Metabolic Blocking: The chlorine atom at the meta-position blocks metabolic oxidation

(CYP450) at that site, prolonging half-life (

).

Lipophilicity Modulation: The ethoxy group adds steric bulk and lipophilicity compared to a

methoxy group, potentially improving blood-brain barrier (BBB) penetration or filling

hydrophobic pockets in the target protein.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to

oxidation over time, turning pink/brown.

Disposal: Dispose of as halogenated organic waste. Do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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